3,3-Dimethylhex-5-yn-1-ol
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Overview
Description
3,3-Dimethylhex-5-yn-1-ol is an organic compound with the molecular formula C8H14O. It is also known as 3,5-Dimethyl-1-hexyn-3-ol. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with a triple bond between the fifth and sixth carbon atoms. It is a colorless to light yellow liquid with a camphor-like odor .
Preparation Methods
3,3-Dimethylhex-5-yn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of acetylene with ketones or aldehydes. For example, the reaction of acetylene with 4-methyl-2-pentanone in the presence of a base such as potassium tert-butoxide can yield this compound . Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
3,3-Dimethylhex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with acetic anhydride in the presence of a neutral ionic liquid to form esters.
Scientific Research Applications
3,3-Dimethylhex-5-yn-1-ol has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential medicinal properties, such as its use as an intermediate in the synthesis of pharmaceuticals, is ongoing.
Mechanism of Action
The mechanism of action of 3,3-Dimethylhex-5-yn-1-ol depends on the specific reaction or application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various addition and substitution reactions. Its molecular targets and pathways can vary, but it often interacts with catalysts or reagents to form new chemical bonds .
Comparison with Similar Compounds
3,3-Dimethylhex-5-yn-1-ol can be compared with other similar compounds such as:
3,5-Dimethyl-1-hexyn-3-ol: Similar in structure but with different substitution patterns.
2-Methyl-3-butyn-2-ol: Another alkyne alcohol with different reactivity and applications.
3-Hexyn-1-ol: A simpler alkyne alcohol with fewer methyl groups and different chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,3-dimethylhex-5-yn-1-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3 |
InChI Key |
VXRSQPJKDXXIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)CC#C |
Origin of Product |
United States |
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